(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride
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Overview
Description
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 0 to 5°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with nucleophilic sites on target molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydrazine moiety can participate in redox reactions, influencing the redox state of biological systems .
Comparison with Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance the compound’s solubility and its ability to participate in hydrogen bonding, while the chloro group can facilitate nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H10Cl2N2O |
---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(2-chloro-4-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
InChI Key |
YWKVQUFIPNTXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Cl.Cl |
Origin of Product |
United States |
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